3,5-Difluoro-3'-pyrrolidinomethyl benzophenone CAS number and physicochemical properties
3,5-Difluoro-3'-pyrrolidinomethyl benzophenone CAS number and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated benzophenones particularly attractive for drug discovery.[2] This guide focuses on 3,5-Difluoro-3'-pyrrolidinomethyl benzophenone, a molecule that combines the structural features of a fluorinated benzophenone with a pyrrolidinomethyl substituent, a common motif in pharmacologically active compounds.[3] This document provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route, and its potential applications in drug development, grounded in the broader context of related compounds.
Chemical Identity and Physicochemical Properties
Table 1: Physicochemical Properties of 3,5-Difluoro-4'-pyrrolidinomethyl benzophenone
| Property | Value | Source |
| CAS Number | 898776-93-7 | [4][5] |
| Molecular Formula | C₁₈H₁₇F₂NO | [4][5] |
| Molecular Weight | 301.337 g/mol | [4] |
| IUPAC Name | (3,5-difluorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone | N/A |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and dichloromethane; poorly soluble in water | [6] |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| pKa | The pyrrolidine nitrogen is basic and expected to have a pKa around 9-10 | Inferred |
Synthesis and Reactivity
The synthesis of 3,5-Difluoro-3'-pyrrolidinomethyl benzophenone can be approached through established methods for benzophenone synthesis, most notably the Friedel-Crafts acylation. This method involves the reaction of an activated aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Proposed Synthetic Pathway
A plausible and efficient synthesis would involve the Friedel-Crafts acylation of 3-(pyrrolidin-1-ylmethyl)benzonitrile with 1,3-difluorobenzene, followed by hydrolysis of the resulting imine.
Caption: Proposed synthetic workflow for 3,5-Difluoro-3'-pyrrolidinomethyl benzophenone.
Detailed Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of (3,5-Difluorophenyl)(3-methylphenyl)methanone
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To a stirred solution of 1,3-difluorobenzene in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise at 0 °C.
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Slowly add 3-methylbenzoyl chloride to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).
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Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
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Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (3,5-difluorophenyl)(3-methylphenyl)methanone.
Step 2: Bromination of the Methyl Group
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Dissolve the product from Step 1 in a suitable solvent such as carbon tetrachloride.
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Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Reflux the mixture with irradiation from a light source to initiate the radical bromination of the benzylic methyl group.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the succinimide, and concentrate the filtrate.
-
Purify the crude product to obtain (3-(bromomethyl)phenyl)(3,5-difluorophenyl)methanone.
Step 3: Nucleophilic Substitution with Pyrrolidine
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Dissolve the brominated intermediate in a polar aprotic solvent like acetonitrile.
-
Add an excess of pyrrolidine and a non-nucleophilic base such as potassium carbonate.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
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Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to afford the final product, 3,5-Difluoro-3'-pyrrolidinomethyl benzophenone.
Potential Applications in Drug Development
The unique structural combination of a difluorinated benzophenone core and a pyrrolidinomethyl side chain suggests several promising avenues for drug development.
Rationale for Pharmacological Activity
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Fluorination: The two fluorine atoms at the 3 and 5 positions of the benzoyl ring can enhance the molecule's binding affinity to target proteins through favorable electrostatic interactions and can also block metabolic degradation, thereby increasing the drug's half-life.
-
Benzophenone Scaffold: This rigid, yet conformationally flexible, scaffold allows for the precise spatial orientation of substituents to interact with biological targets. Benzophenone derivatives have shown a wide array of activities, including acting as inhibitors of P-glycoprotein, a key protein in multidrug resistance in cancer.[7]
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Pyrrolidinomethyl Group: The pyrrolidine ring is a common feature in many centrally active drugs and can contribute to improved solubility and bioavailability. The basic nitrogen atom can form ionic interactions with acidic residues in protein binding pockets. The pyrrolidine moiety is a versatile scaffold found in compounds with anticancer, antibacterial, and central nervous system activities.[3]
Potential Therapeutic Targets
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Histamine H3 Receptor Antagonists: Benzophenone derivatives with halogen substitutions have been identified as potent histamine H3-receptor antagonists.[8] These antagonists have potential applications in the treatment of cognitive disorders, such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD), as well as sleep disorders.
Caption: Hypothetical mechanism of action as a histamine H3 receptor antagonist.
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Anti-inflammatory Agents: The benzophenone scaffold is found in compounds with anti-inflammatory activity.[9] These compounds may act by inhibiting pro-inflammatory cytokines like TNF-α and IL-6.
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Anticancer Agents: Numerous benzophenone derivatives have demonstrated significant antitumor activity.[9] The mechanism of action can vary, but may involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Conclusion
3,5-Difluoro-3'-pyrrolidinomethyl benzophenone represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for biological activity, particularly as a modulator of central nervous system targets or as an anti-inflammatory or anticancer agent. Further investigation into the specific biological targets and a thorough evaluation of its pharmacological profile are warranted to fully elucidate its therapeutic potential.
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